molecular formula C14H19NO B7469757 N,N-dimethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

N,N-dimethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B7469757
M. Wt: 217.31 g/mol
InChI Key: ATLHQYBWLDZXBF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: is an organic compound with the molecular formula C14H21NO It is a derivative of acetamide, featuring a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-amine with N,N-dimethylacetamide. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substituting Agents: Halogens, nucleophiles

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry: N,N-dimethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    5,6,7,8-tetrahydro-2-naphthol: A related compound with a hydroxyl group instead of an acetamide group.

    N,N-dimethyl-2-(quinolin-2-ylmethylene)hydrazinecarbothioamide: Another compound with a similar N,N-dimethyl structure but different aromatic moiety.

Uniqueness: N,N-dimethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to its specific combination of the tetrahydronaphthalene moiety and the N,N-dimethylacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-15(2)14(16)10-11-7-8-12-5-3-4-6-13(12)9-11/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLHQYBWLDZXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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